molecular formula C25H39N7O8 B549970 Fibrinogen-Binding Peptide CAS No. 137235-80-4

Fibrinogen-Binding Peptide

Cat. No.: B549970
CAS No.: 137235-80-4
M. Wt: 565.6 g/mol
InChI Key: VWJLJHZPMZGDDV-HOCDWTQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fibrinogen-Binding Peptide is a synthetic peptide designed to mimic the binding site of fibrinogen receptors. This peptide binds to fibrinogen, inhibiting platelet adhesion and aggregation, which are crucial processes in blood clot formation

Scientific Research Applications

Fibrinogen-Binding Peptide has diverse applications in scientific research:

Mechanism of Action

Target of Action:

The primary target of the Fibrinogen-Binding Peptide is fibrinogen itself. Fibrinogen is a soluble plasma glycoprotein found in blood. It plays a crucial role in blood clotting by converting into insoluble fibrin during the coagulation process. The peptide specifically interacts with fibrinogen, affecting its function and downstream pathways .

Biochemical Pathways:

The affected pathways include those related to blood clotting, inflammation, and vascular function. By interfering with fibrinogen, the peptide influences clot formation and degradation, potentially impacting cerebrovascular health .

Result of Action:

At the molecular level, the peptide disrupts fibrinogen’s normal function, leading to altered clotting dynamics. Cellular effects include microglial activation and changes in their behavior, which may have implications for brain health and neuroinflammation .

Action Environment:

Environmental factors play a critical role in the peptide’s efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can influence its binding affinity and overall impact.

Biochemical Analysis

Biochemical Properties

The Fibrinogen-Binding Peptide has a unique ability to bind fibrinogen, inhibiting both the adhesion of platelets to fibrinogen and platelet aggregation . This interaction is mediated by the central region of the peptide and is enhanced by its C-terminal residues . The binding of this peptide to fibrinogen can delay plasmin-mediated fibrin cleavage, generating a persistent degradation product .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It has been found to modify multiple aspects of inflammatory cell function by engaging leukocytes through a variety of cellular receptors and mechanisms . In neurodegenerative diseases, fibrinogen deposits in the brains of patients have been found to exacerbate the neuropathological features of these diseases .

Molecular Mechanism

The mechanism of action of the this compound involves its interaction with fibrinogen. This interaction is facilitated by the peptide’s unique molecular structure, which allows it to bind to fibrinogen and inhibit the adhesion of platelets to fibrinogen and platelet aggregation . This binding directly activates microglia, initiating a signaling cascade involving Akt, RhoA, and phosphoinositide 3-kinase (PI3K), leading to changes in cell size, morphology, and enhanced phagocytosis .

Temporal Effects in Laboratory Settings

Over time, the effects of the this compound can change in laboratory settings. Fibrinogen and its binding peptide are known to play key roles in the acute phase response caused by tissue injury . The peptide’s interaction with fibrinogen can delay fibrinolysis by plasmin, affecting the temporal dynamics of clot formation and dissolution .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. While specific dosage effects of this peptide have not been extensively studied, it is known that reducing fibrinogen levels or inhibiting the peptide’s binding to fibrinogen in animal models of Alzheimer’s disease leads to decreased neuroinflammation and less cognitive decline .

Metabolic Pathways

The this compound is involved in the coagulation cascade, a complex metabolic pathway. It interacts with fibrinogen, a key player in this pathway, and its binding can delay the conversion of fibrinogen to fibrin by plasmin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fibrinogen-Binding Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .

Chemical Reactions Analysis

Types of Reactions: Fibrinogen-Binding Peptide primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Fibrinogen-Binding Peptide is unique in its design as a synthetic peptide specifically targeting fibrinogen. Unlike Eptifibatide and Tirofiban, which are used clinically, this compound is primarily used in research settings to study platelet aggregation and clot formation mechanisms .

Conclusion

This compound is a valuable tool in scientific research, offering insights into platelet aggregation and clot formation. Its unique properties and applications make it a promising candidate for further exploration in both research and potential therapeutic settings.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJLJHZPMZGDDV-HOCDWTQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160116
Record name Glutamyl-histidyl-isoleucyl-prolyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137235-80-4
Record name Glutamyl-histidyl-isoleucyl-prolyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137235804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamyl-histidyl-isoleucyl-prolyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fibrinogen-Binding Peptide
Reactant of Route 2
Fibrinogen-Binding Peptide
Reactant of Route 3
Fibrinogen-Binding Peptide
Reactant of Route 4
Fibrinogen-Binding Peptide
Reactant of Route 5
Fibrinogen-Binding Peptide
Reactant of Route 6
Reactant of Route 6
Fibrinogen-Binding Peptide
Customer
Q & A

Q1: What is the significance of fibrinogen-binding peptides in wound healing?

A: Fibrinogen-binding peptides show promise in accelerating hemostasis, the process of stopping bleeding. These peptides can be immobilized onto wound dressings, where they interact with fibrinogen present in the blood. This interaction promotes the formation of a fibrin clot at the wound site, effectively controlling bleeding. Importantly, this hemostatic action doesn't require enzymatic activity, meaning it doesn't rely on exogenous thrombin like some traditional wound dressings [, ].

Q2: Can you describe a specific example of a fibrinogen-binding peptide sequence and its potential application?

A: Research highlights the peptide sequence Gly-Pro-Arg-Xaa (where Xaa can be any amino acid except Valine, but is preferably Proline, Sarcosine, or Leucine) as a this compound [, ]. This peptide, when incorporated into a non-colloidal porous wound dressing, can bind to fibrinogen and accelerate clot formation. This approach offers a promising strategy for developing effective hemostatic wound dressings.

Q3: Beyond wound healing, are there other potential applications for fibrinogen-binding peptides?

A: Yes, research suggests that fibrinogen-binding peptides could be utilized in phage display technology for identifying and assaying other peptides with specific binding properties []. By engineering phage to display both a this compound and a peptide of interest, researchers can easily capture and study the binding characteristics of the second peptide. This method provides a simple and efficient way to screen for peptides with desired binding affinities.

Q4: Are there any challenges in using fibrinogen-binding peptides for therapeutic purposes?

A: While promising, the research on fibrinogen-binding peptides for therapeutic applications, particularly in areas like thrombocytopenia or thrombasthenia treatment, is still under development []. Creating effective biogels or other delivery systems that utilize immobilized fibrinogen-binding peptides requires further investigation to ensure biocompatibility, stability, and controlled release of the peptides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.